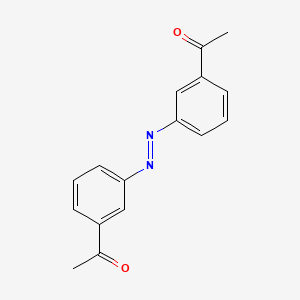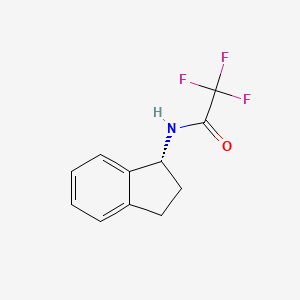
(R)-N-Trifluoroacetyl-1-aminoindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Trifluoroacetyl-1-aminoindan is a chiral compound that features a trifluoroacetyl group attached to the nitrogen atom of 1-aminoindan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Trifluoroacetyl-1-aminoindan typically involves the following steps:
Starting Material: The synthesis begins with 1-aminoindan, which is commercially available or can be synthesized from indanone through reductive amination.
Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This is achieved by reacting 1-aminoindan with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature to avoid racemization and to ensure high yield of the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-Trifluoroacetyl-1-aminoindan can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
®-N-Trifluoroacetyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indan ring.
Reduction: The corresponding amine, ®-1-aminoindan.
Substitution: Various acylated derivatives depending on the substituent introduced.
科学研究应用
®-N-Trifluoroacetyl-1-aminoindan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ®-N-Trifluoroacetyl-1-aminoindan exerts its effects depends on its interaction with molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The indan ring structure may also contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
(S)-N-Trifluoroacetyl-1-aminoindan: The enantiomer of the compound, which may exhibit different biological activities.
N-Acetyl-1-aminoindan: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
1-Aminoindan: The parent compound without any acyl group, used as a starting material in various syntheses.
Uniqueness
®-N-Trifluoroacetyl-1-aminoindan is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |
InChI 键 |
YUPHAYFQAVLCRV-SECBINFHSA-N |
手性 SMILES |
C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F |
规范 SMILES |
C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
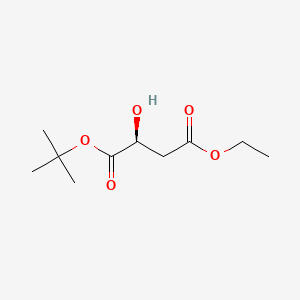
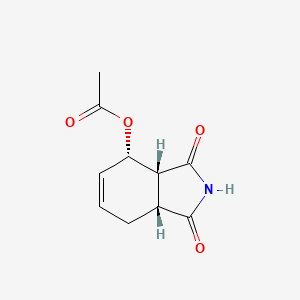
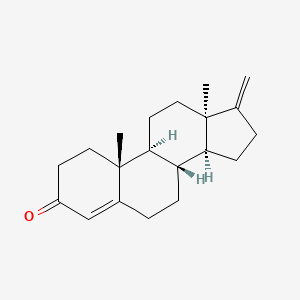
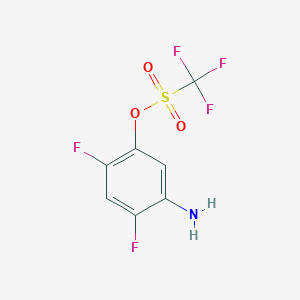
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



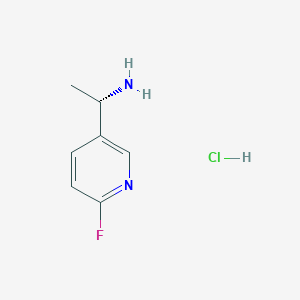
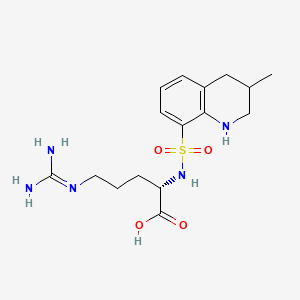
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
